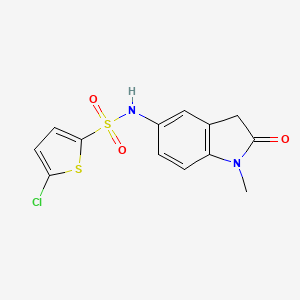

5-氯-N-(1-甲基-2-氧代吲哚-5-基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a novel antithrombotic agent . It belongs to the class of organic compounds known as dipeptides, which are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of novel 2-oxoindoline-based acetohydrazides as antitumor agents has been described . Another study reported the synthesis of a class of new functionalized spirooxindole-pyrrolidine derivatives via 1,3-dipolar cycloaddition .Molecular Structure Analysis

The X-ray crystal structure of a similar compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis

While specific chemical reactions involving “5-chloro-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide” are not available, related compounds have been studied. For example, complete conversion to a similar compound was observed when DMF or DMSO was used as a solvent in the presence of triethylamine (TEA) as a base at 40°C .科学研究应用

眼部降压活性:Prugh 等人(1991 年)的一项研究描述了合成和评估一系列噻吩-2-磺酰胺,包括与 5-氯-N-(1-甲基-2-氧代吲哚林-5-基)噻吩-2-磺酰胺类似的变体,用于青光眼模型中的局部眼部降压活性。这些化合物针对碳酸酐酶和水溶性的抑制效力进行了优化 (Prugh 等人,1991 年)。

碳酸酐酶抑制:另一个重要的应用是抑制酶碳酸酐酶。Barnish 等人(1981 年)讨论了通过选择性碳酸酐酶抑制来合成磺酰胺衍生物以进行脑血管扩张。这些化合物显示出抗惊厥活性,并且可以有选择地增加脑血流量 (Barnish 等人,1981 年)。

抗菌活性:Azab 等人(2013 年)报道了合成含有磺酰胺基团的新杂环化合物,旨在用于抗菌应用。这些化合物在结构上与 5-氯-N-(1-甲基-2-氧代吲哚林-5-基)噻吩-2-磺酰胺相关,显示出很高的抗菌活性 (Azab 等人,2013 年)。

抗氧化活性:Muğlu 等人(2019 年)和 Çavuş 等人(2020 年)研究了包括 5-氯-N-(1-甲基-2-氧代吲哚林-5-基)噻吩-2-磺酰胺衍生物在内的化合物的抗氧化特性。这些研究提供了影响抗氧化活性的结构和电子因素的见解,以及这些化合物的合成和表征 (Muğlu 等人,2019 年),(Çavuş 等人,2020 年)。

抗癌活性:Eldehna 等人(2017 年)的研究探索了合成具有与 5-氯-N-(1-甲基-2-氧代吲哚林-5-基)噻吩-2-磺酰胺相似的结构的新型苯磺酰胺,以了解其对碳酸酐酶的抑制活性以及潜在的抗癌特性。这些化合物对各种癌细胞系表现出有效的抗增殖活性 (Eldehna 等人,2017 年)。

作用机制

属性

IUPAC Name |

5-chloro-N-(1-methyl-2-oxo-3H-indol-5-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3S2/c1-16-10-3-2-9(6-8(10)7-12(16)17)15-21(18,19)13-5-4-11(14)20-13/h2-6,15H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVAJAKROGVMSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-1,1-difluoro-2,3-dihydro-1aH-cyclopropa[a]naphthalen-7b-ol](/img/structure/B2665069.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide](/img/structure/B2665071.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2665073.png)

![3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2665079.png)

![(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2665084.png)

![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2665089.png)